![molecular formula C20H20F3NO2 B6418203 N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 1091073-85-6](/img/structure/B6418203.png)
N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide, or NFBT for short, is an organic compound that has been studied for its potential applications in the scientific field. NFBT is a small molecule that is composed of a nitrogen atom, a carbon atom, and four fluorine atoms. It has been studied for its potential uses as a drug, a pesticide, and for its ability to act as a catalyst for certain reactions.
Wissenschaftliche Forschungsanwendungen
NFBT has been studied for its potential applications in the scientific field. It has been studied for its potential use as a drug, a pesticide, and for its ability to act as a catalyst for certain reactions. Additionally, it has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Wirkmechanismus
NFBT is believed to act as a catalyst for certain reactions. It is believed to interact with the substrate molecules in a manner that allows them to react with each other at a faster rate than they would without the presence of NFBT. Additionally, it is believed to interact with the substrate molecules in a manner that allows them to form stronger bonds than they would without the presence of NFBT.
Biochemical and Physiological Effects
The biochemical and physiological effects of NFBT have not been extensively studied. However, it is believed that NFBT may have some effects on the human body. It is believed that NFBT may have some anti-inflammatory effects, as well as some effects on the immune system. Additionally, it is believed that NFBT may have some effects on the brain, as it has been shown to interact with certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NFBT for lab experiments include its low cost and its ease of synthesis. Additionally, it is believed to be non-toxic, making it safe to use in experiments. The main limitation of using NFBT for lab experiments is that its effects on the human body have not been extensively studied, so its safety is not fully known.
Zukünftige Richtungen
Future research on NFBT could focus on its potential applications in the development of new materials, such as polymers and nanomaterials. Additionally, further research could be done on its potential use as a drug, a pesticide, and its biochemical and physiological effects. Additionally, further research could be done on its mechanism of action and its potential effects on the brain. Finally, further research could be done on its potential use in the development of new catalysts for certain reactions.
Synthesemethoden
NFBT can be synthesized through a variety of methods, including the reaction of 4-phenyloxan-4-ylmethyl bromide with trifluoromethylbenzoyl chloride. This reaction results in the formation of an amide bond between the two molecules, forming NFBT. This synthesis method is simple and has been used in the scientific research of NFBT.
Eigenschaften
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c21-20(22,23)17-9-5-4-8-16(17)18(25)24-14-19(10-12-26-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFZMCRFAXUESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.